N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide
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Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H11N3OS2 and its molecular weight is 325.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide are the SIRT1 enzyme and epidermal growth factor receptor (EGFR) . SIRT1 is a key regulator of cellular stress response and longevity, while EGFR is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation .
Mode of Action
This compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, lowering the Michaelis constant for acetylated substrates This suggests that the compound enhances the enzymatic activity of SIRT1
Biochemical Pathways
The compound’s interaction with SIRT1 and EGFR suggests it may influence several biochemical pathways. SIRT1 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. EGFR activation triggers multiple downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of related thiazole compounds .
Result of Action
The activation of SIRT1 and EGFR by this compound can lead to various cellular effects. Enhanced SIRT1 activity can promote cell survival under stress conditions, while EGFR activation can stimulate cell proliferation and differentiation . The exact molecular and cellular effects of this compound require further investigation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Thiazole compounds are generally stable and slightly soluble in water , suggesting that they can remain active in various physiological environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit antitumor and cytotoxic activities, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and survival .
Cellular Effects
This compound has been shown to exert effects on various types of cells. For instance, it has demonstrated antiproliferative activity against several cancer cell lines, including ovarian, colon, renal, and leukemia cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its demonstrated antiproliferative activity, it is likely that the compound’s effects on cellular function may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFFVSYUMMUXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.